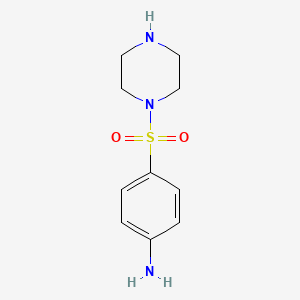

4-(Piperazin-1-ylsulfonyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Piperazin-1-ylsulfonyl)aniline is a compound that is part of a broader class of chemicals that include piperazine as a functional group. Piperazine derivatives are known for their versatility in chemical reactions and are commonly used in the synthesis of various polymers, pharmaceuticals, and other organic compounds. The presence of the sulfonyl and aniline groups in the molecule suggests potential for a range of chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of piperazine–aniline copolymers has been achieved using various acids, with the copolymers being characterized by spectral and physical techniques . Similarly, novel compounds with piperazine motifs have been synthesized, such as 1-Benzenesulfonyl-4-benzhydryl-piperazine, which was prepared from 1-benzhydryl piperazine with benzenesulfonyl chloride . These syntheses often require careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine was determined, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . Such detailed structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Piperazine derivatives participate in a variety of chemical reactions. The reactivity of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride towards amines, for instance, demonstrates the formation of sulfonamides while retaining the benzoxazine moiety . Additionally, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been studied, revealing a unique regioselectivity in the synthesis of highly conjugated bisindolyl-p-quinone derivatives . These reactions highlight the diverse reactivity of piperazine-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the piperazine core. For example, the semiconducting piperazine–aniline copolymer exhibits significant conductivity, which is influenced by the nature of counter ions . The morphology of such copolymers can form spongy and porous structures, which are important for their potential applications in electronics . The extensive network of intermolecular hydrogen bonds in compounds like piperazine-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate also indicates the potential for solid-state interactions that can affect the material's properties .

Applications De Recherche Scientifique

Hypoxic-Cytotoxic Agents

4-(Piperazin-1-ylsulfonyl)aniline derivatives, such as those in quinoxalinecarbonitrile 1,4-di-N-oxide compounds, are explored for their potential as hypoxic-cytotoxic agents. Piperazine derivatives like 4b and aniline derivatives such as compound 12b have shown significant potency and selectivity in this context (Ortega et al., 2000).

Synthesis of Novel Derivatives

The synthesis of novel derivatives involving 4-(Piperazin-1-ylsulfonyl)aniline, such as 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives, has been reported. These compounds are obtained through multiple reaction steps including bromination, cyclization, N-alkylation, and reduction (Yang Qi-don, 2015).

Antimicrobial Screening

Compounds with structures linking s-triazines to piperazine or aniline scaffolds, including 4-(Piperazin-1-ylsulfonyl)aniline, have been synthesized and evaluated for antimicrobial efficacy against various bacteria and fungi. Some derivatives have shown significant activity against specific microbial strains (Lakum et al., 2013).

Potential Insecticides

Derivatives of 4-(Piperazin-1-ylsulfonyl)aniline have been synthesized and tested for insecticidal activities. These compounds are designed based on serotonin receptor ligands and exhibit selective bioactivities against certain pests (Shen et al., 2013).

Synthesis and Reactivity Studies

The synthesis and reactivity of various compounds containing 4-(Piperazin-1-ylsulfonyl)aniline have been studied. These include research into the reaction of the title compound with amines like aniline and piperidine, leading to the formation of sulfonamides and other derivatives (Tarasov et al., 2002).

Electrochemical Studies

Electrochemical studies of copolymers formed from piperazine and aniline monomers, including 4-(Piperazin-1-ylsulfonyl)aniline, have been conducted. These studies focus on the chemical structure, redox behavior, and electrochemical sensing properties of the synthesized copolymers (Dkhili et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

4-piperazin-1-ylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDCXCIQDDYTEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-ylsulfonyl)aniline | |

CAS RN |

69249-13-4 |

Source

|

| Record name | 69249-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)